1-Oxa-8-azaspiro[4.5]decan-4-one
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Overview
Description
1-Oxa-8-azaspiro[4.5]decan-4-one is a heterocyclic compound with a unique spiro structure. It consists of a spiro-connected oxazolidine and piperidine ring, making it an interesting subject for chemical research and applications. The compound’s molecular formula is C8H13NO2, and it has a molecular weight of 155.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-azaspiro[4.5]decan-4-one typically involves the reaction of cyclohexanone with amino alcohols under acidic conditions. One common method includes the use of cyclohexanone and ethanolamine in the presence of an acid catalyst to form the spiro compound . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-8-azaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decan-4-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antitumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: This compound has a similar spiro structure but differs in the position of the oxygen and nitrogen atoms.
1,4-Dioxa-8-azaspiro[4.5]decane: Another related compound with two oxygen atoms in the spiro ring.
Uniqueness
1-Oxa-8-azaspiro[4.5]decan-4-one is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms in the ring system. This configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C8H13NO2/c10-7-1-6-11-8(7)2-4-9-5-3-8/h9H,1-6H2 |
InChI Key |
MLCZCZXLLJUIAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1=O)CCNCC2 |
Origin of Product |
United States |
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